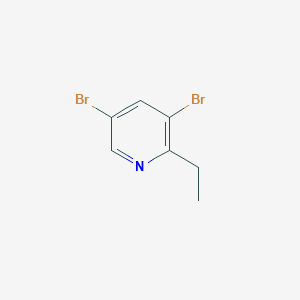

3,5-Dibromo-2-ethylpyridine

Description

3,5-Dibromo-2-ethylpyridine (CAS: 142337-93-7) is a brominated pyridine derivative with the molecular formula C₇H₇Br₂N. Its structure features an ethyl group at the 2-position and bromine atoms at the 3- and 5-positions on the pyridine ring. This compound is primarily utilized in organic synthesis as a precursor for cross-coupling reactions, ligand design, and pharmaceutical intermediates.

Properties

IUPAC Name |

3,5-dibromo-2-ethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAHDPOQWCITBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-ethylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-ethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 3 and 5 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-ethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles and a base in a suitable solvent.

Coupling Reactions: Require a palladium catalyst, a base, and a boronic acid in an organic solvent.

Reduction Reactions: Use hydrogen gas and a metal catalyst under mild conditions.

Major Products Formed

Substitution Reactions: Yield substituted pyridine derivatives.

Coupling Reactions: Produce biaryl compounds.

Reduction Reactions: Result in 2-ethylpyridine.

Scientific Research Applications

3,5-Dibromo-2-ethylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-ethylpyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would be related to its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key differences between 3,5-Dibromo-2-ethylpyridine and structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Ethyl vs. Methyl Groups

- The ethyl group in this compound increases lipophilicity compared to the methyl analog (3,5-Dibromo-2-methylpyridine), enhancing solubility in non-polar solvents. This property is advantageous in catalytic systems requiring hydrophobic interactions .

- Methyl-substituted derivatives (e.g., 3,5-Dibromo-2,4,6-trimethylpyridine ) exhibit steric hindrance, limiting their utility in reactions requiring accessibility to the pyridine nitrogen. In contrast, the ethyl group balances bulkiness and reactivity .

Ethoxy vs. Hydroxy Groups

- The ethoxy group in 3,5-Dibromo-2-ethoxypyridine introduces oxygen, improving hydrogen-bonding capacity and polarity. This makes it suitable for biochemical assays requiring aqueous compatibility .

- 3,5-Dibromo-2-hydroxypyridine , with a hydroxyl group, has a high melting point (204–210°C) due to intermolecular hydrogen bonding, making it stable in high-temperature reactions .

Amino and Chloro Substituents

- The amino group in 2-amino-3,5-dibromopyridine enhances nucleophilicity, enabling participation in Buchwald-Hartwig amination or Suzuki-Miyaura coupling for drug synthesis .

- Chloro-substituted analogs (e.g., 3,5-Dibromo-2-chloro-6-methylpyridine ) exhibit increased electrophilicity at the 2-position, facilitating nucleophilic aromatic substitution reactions .

Biological Activity

3,5-Dibromo-2-ethylpyridine (DBEP) is a heterocyclic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₈Br₂N

- Molecular Weight : Approximately 250.95 g/mol

- Structure : The compound features a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and an ethyl group at the 2 position.

Antimicrobial Properties

Research indicates that DBEP exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Bacillus subtilis | 18 | 16 |

| Escherichia coli | 12 | 64 |

Anticancer Activity

DBEP has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that DBEP reduced the viability of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Case Study: In Vitro Anticancer Assay

A study evaluated the cytotoxic effects of DBEP on HeLa cells:

- Concentration Range : 0-100 µM

- Findings :

- At 50 µM concentration, cell viability decreased to approximately 40%.

- Apoptotic markers such as caspase-3 activation were significantly increased.

The biological activity of DBEP can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : DBEP may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

- Halogen Bonding : The presence of bromine atoms enhances the compound's ability to form halogen bonds, which may increase its binding affinity to biological targets.

- Protein Interactions : DBEP has been identified as a substrate for cytochrome P450 enzymes, indicating potential metabolic pathways that could affect its biological efficacy.

Research Findings

Recent studies have explored the synthesis of derivatives of DBEP to enhance its biological activities. For example, modifications at the ethyl group or varying the positions of bromine substitutions have led to compounds with improved potency against specific microbial strains or cancer cells.

Comparative Studies

A comparative analysis was conducted between DBEP and structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound (DBEP) | Moderate | High |

| 3-Bromo-4-methylpyridine | Low | Moderate |

| 2,3-Dibromopyridine | High | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.